1,8-Difluorooctane

Description

Overview of Terminally Difluorinated Alkanes in Organic Chemistry

Terminally difluorinated alkanes, such as 1,8-difluorooctane, are hydrocarbons where fluorine atoms are attached to the carbons at both ends of an alkyl chain. These molecules are a subset of fluoroalkanes, which are known for their low reactivity compared to other haloalkanes. alfa-chemistry.comchemguideforcie.co.uk The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy exceeding 480 kJ/mol. alfa-chemistry.com This exceptional strength renders fluoroalkanes chemically inert and stable under many conditions. alfa-chemistry.comchemguideforcie.co.ukvanderbilt.edu

Significance of this compound within Fluoroalkane Chemistry

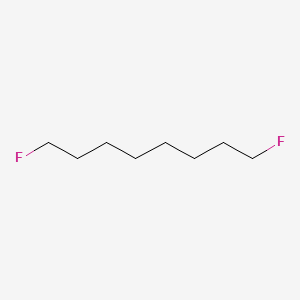

This compound (C8H16F2) is a linear alkane with a fluorine atom at each terminal position (C1 and C8). nih.gov Its symmetrical structure and the presence of two reactive centers provide a unique scaffold for chemical transformations. While not as extensively studied as other fluorinated compounds, its importance is growing as synthetic methods become more sophisticated.

| Property | Value |

| Molecular Formula | C8H16F2 |

| Molecular Weight | 150.21 g/mol nih.gov |

| CAS Number | 593-15-7 nih.gov |

| Boiling Point | 185.8°C at 760 mmHg echemi.comguidechem.com |

| Density | 0.875 g/cm³ echemi.comguidechem.com |

| Refractive Index | 1.376 echemi.comguidechem.com |

| Flash Point | 52.4°C echemi.comguidechem.com |

The synthesis and reactions of this compound contribute to the development of new chemical transformations. For instance, research has shown that this compound can be synthesized via the decarboxylative fluorination of the corresponding dicarboxylic acid, although this method can result in contamination with randomly fluorinated products. acs.orgnih.gov

More significantly, this compound has been utilized as a substrate in advanced coupling reactions. In one notable study, it participated in a five-component, nickel-catalyzed carbosilylation of styrene (B11656). researchgate.netnih.gov This reaction demonstrates the ability to activate the stable C-F bonds at both ends of the octane (B31449) chain, incorporating the eight-carbon backbone between two different molecular fragments. Such methodologies, which enable the selective cleavage of strong C-F bonds, are at the forefront of modern synthetic chemistry. nih.gov Furthermore, this compound serves as a precursor for other bifunctional compounds; for example, it can be used to synthesize 1-bromo-8-fluorooctane, a valuable intermediate for pharmaceuticals and materials. ontosight.ai

A chemical building block is a molecule that can be readily incorporated into larger, more complex structures. sigmaaldrich.comenamine.net this compound fits this description due to its bifunctional nature. The two terminal fluorine atoms can be targeted for substitution or coupling reactions, allowing the octane chain to act as a flexible linker or a foundational component in the synthesis of polymers, macrocycles, or complex drug-like molecules. ontosight.ai Its use in multicomponent reactions highlights its utility in rapidly building molecular complexity from simple, readily available feedstocks. researchgate.netnih.gov The ability to use a stable, fluorinated alkane as a coupling partner opens new avenues for creating novel chemical architectures. ontosight.ai

Despite its potential, the body of research focusing specifically on this compound remains limited. A review of the literature reveals that it is often included as one of many substrates in broader studies aimed at demonstrating the scope of a new synthetic method. acs.orgresearchgate.netnih.gov There are few investigations dedicated solely to exploring the unique reactivity and properties of this compound itself.

Part of this may be due to the inherent stability of the C-F bond, which makes it challenging to use in synthesis compared to its bromo or iodo analogues. alfa-chemistry.comchemguideforcie.co.uk Additionally, computational studies have suggested that geminal difluoroalkanes (with two fluorine atoms on the same carbon, e.g., 1,1-difluorooctane) can be more stable than their vicinal or terminally difluorinated isomers like this compound, potentially directing research focus elsewhere. mdpi.com The challenges in its synthesis, such as the formation of byproducts during fluorodecarboxylation, may also contribute to its relatively sparse presence in the literature. nih.gov

Potential as a Versatile Chemical Building Block

Bridging Fundamental Research and Applied Sciences

The study of molecules like this compound provides a crucial link between fundamental chemical research and its practical applications. Understanding how to selectively synthesize and functionalize such a terminally difluorinated alkane informs the broader field of organofluorine chemistry. The development of methods to activate its C-F bonds can be translated to the synthesis of complex fluorinated pharmaceuticals, where fluorine incorporation is known to enhance metabolic stability and binding affinity. alfa-chemistry.com Similarly, using this compound as a building block for fluorinated polymers could lead to new materials with specific, desirable properties such as chemical resistance and low surface energy. ontosight.ai Thus, even seemingly simple molecules serve as a testbed for innovative chemical concepts that ultimately drive progress in applied sciences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,8-difluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRAAZVJSUMZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCF)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208023 | |

| Record name | Octane, 1,8-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-15-7 | |

| Record name | Octane, 1,8-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1,8-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,8 Difluorooctane

Direct Fluorination Approaches to Linear Alkane Scaffolds

Direct fluorination methods aim to introduce fluorine atoms directly onto an octane (B31449) backbone. These approaches are often challenged by the high reactivity of fluorinating agents and the relative inertness of C-H bonds in alkanes.

Decarboxylative Fluorination Methodologies

Decarboxylative fluorination presents a strategic route to alkyl fluorides from readily available carboxylic acids. acs.orgnih.gov This process involves the replacement of a carboxyl group with a fluorine atom, driven by the release of carbon dioxide. acs.orgnih.gov

One notable example is the synthesis of 1,8-difluorooctane from adipic acid, which can be converted to the corresponding alkyl fluoride (B91410). acs.org However, this method can be complicated by the formation of randomly fluorinated byproducts. For instance, while this compound has been obtained via this route, contamination with significant amounts of other fluorinated octanes is a challenge. acs.orgnih.gov The mechanism is thought to involve the formation of an alkyl radical intermediate, which is then trapped by a fluorine source. unacademy.comrsc.org Reagents such as silver nitrate (B79036) (AgNO₃) in combination with Selectfluor® have been utilized to facilitate this transformation for aliphatic carboxylic acids. nih.gov

Electrophilic Fluorination Strategies for Saturated Systems

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine atom ("F+") to a nucleophilic carbon center. wikipedia.org While highly effective for electron-rich substrates like enolates and aromatic compounds, the application to saturated alkanes is more challenging due to the low nucleophilicity of C-H bonds. wikipedia.orgalfa-chemistry.com

Modern electrophilic fluorinating agents are often nitrogen-based, offering greater stability and safety compared to elemental fluorine. wikipedia.orgnih.gov Reagents like N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) are prominent examples. wikipedia.orgalfa-chemistry.comrsc.org These reagents have been successfully used to fluorinate a variety of organic compounds. nih.gov The development of these N-F reagents has been a significant advancement, providing a range of fluorinating power suitable for different substrates. researchgate.netbeilstein-journals.org

Nucleophilic Fluorination Techniques

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion (F⁻). tcichemicals.com This is a fundamental and widely used method for synthesizing organofluorine compounds. researchgate.net The effectiveness of this technique depends on the nature of the leaving group, the fluoride source, and the reaction conditions.

Common fluoride sources include alkali metal fluorides and ammonium (B1175870) fluorides. sigmaaldrich.com However, the low solubility of inorganic fluorides in organic solvents can be a limitation. researchgate.net Phase-transfer catalysts are often employed to overcome this issue. researchgate.net For the synthesis of this compound, a suitable precursor would be an octane derivative with good leaving groups at the 1 and 8 positions, such as tosylates or halides.

Radical Fluorination Pathways

Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. unacademy.com Historically, this method was challenging due to the high reactivity and difficulty in handling reagents like elemental fluorine (F₂). unacademy.comquora.com Direct fluorination of alkanes with F₂ is often explosive and non-selective. quora.comstackexchange.com

However, the field has seen a resurgence with the discovery that electrophilic N-F reagents, such as NFSI and Selectfluor®, can also act as fluorine atom sources for radical intermediates. unacademy.com This has enabled the development of more controlled radical fluorination methods. unacademy.com These reactions proceed through initiation, propagation, and termination steps, characteristic of free-radical chain reactions. masterorganicchemistry.comucr.edu

Precursor-Based Synthetic Routes to this compound

These routes involve the synthesis of this compound from octane derivatives that already contain a fluorine atom or other functionalities that can be converted to a fluorine atom.

Multi-step Organic Transformations Leading to this compound

The construction of this compound typically involves a multi-step synthetic sequence starting from readily available C8 precursors. udel.edulibretexts.orgyoutube.com The most common strategies employ nucleophilic fluorination, where a leaving group at the terminal positions of an octane derivative is displaced by a fluoride ion. Two primary precursors for this purpose are 1,8-octanediol (B150283) and 1,8-dibromooctane (B1199895). google.comsigmaaldrich.comwikipedia.org

Synthesis from 1,8-Octanediol:

A prevalent method involves the conversion of the hydroxyl groups of 1,8-octanediol into better leaving groups, such as tosylates or mesylates, followed by nucleophilic substitution with a fluoride salt.

Activation of Hydroxyl Groups: 1,8-octanediol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form the corresponding ditosylate or dimesylate ester. This step is crucial as the hydroxyl group itself is a poor leaving group.

Nucleophilic Fluorination: The resulting 1,8-bis(tosyloxy)octane or 1,8-bis(mesyloxy)octane is then treated with a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane. The fluoride ion acts as a nucleophile, displacing the tosylate or mesylate group in an SN2 reaction to yield this compound.

Synthesis from 1,8-Dibromooctane:

An alternative route utilizes the direct displacement of bromide ions from 1,8-dibromooctane. sigmaaldrich.comgoogle.com This method, known as the Finkelstein reaction, involves an equilibrium process that is driven towards the product by the precipitation of the resulting metal bromide salt.

Halogen Exchange (Halex) Reaction: 1,8-dibromooctane is reacted with a fluoride salt, typically spray-dried potassium fluoride or cesium fluoride, in a suitable solvent. chinesechemsoc.org The choice of solvent and reaction conditions is critical to favor the formation of the C-F bond over elimination side reactions.

The following interactive table summarizes these common multi-step synthetic pathways.

| Starting Material | Step 1: Reagents & Intermediate | Step 2: Reagents & Final Product | Reaction Type |

| 1,8-Octanediol | p-Toluenesulfonyl chloride (TsCl), Pyridine → 1,8-Octanediyl bis(4-toluenesulfonate) | Potassium Fluoride (KF) → this compound | Nucleophilic Substitution (via Sulfonate Ester) |

| 1,8-Dibromooctane | N/A | Cesium Fluoride (CsF) → this compound | Nucleophilic Substitution (Finkelstein Reaction) |

Table 1: Summary of Multi-step Synthetic Routes to this compound.

Green Chemistry Principles in the Synthesis of Fluorinated Alkanes

The synthesis of organofluorine compounds, including this compound, has traditionally relied on reagents and processes with significant environmental and safety drawbacks. numberanalytics.com In response, the principles of green chemistry are increasingly being applied to develop more sustainable and efficient fluorination methods. numberanalytics.comnumberanalytics.com

Development of More Sustainable Fluorination Reagents and Processes

A major focus of green chemistry in this field is the development and implementation of safer and more environmentally benign fluorinating agents. numberanalytics.commt.com

Greener Fluorinating Reagents: Traditional reagents like elemental fluorine (F₂) and hydrofluoric acid (HF) are highly toxic, corrosive, and require specialized handling procedures. mt.com Modern synthetic chemistry has seen the advent of bench-stable, solid fluorinating agents that are easier and safer to handle. mt.comrsc.org

Electrophilic N-F Reagents: Compounds such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) are crystalline solids that provide a source of electrophilic fluorine. numberanalytics.commt.comrsc.org They are non-volatile, stable in air and moisture, and offer high selectivity in many fluorination reactions. mt.comrsc.org

Nucleophilic Reagents: While alkali metal fluorides like KF and CsF are common, newer reagents have been developed to improve safety and efficiency. chinesechemsoc.org For instance, reagents like XtalFluor-E and XtalFluor-M are effective for converting alcohols to alkyl fluorides and can circumvent some of the problems associated with older reagents like DAST (diethylaminosulfur trifluoride), such as the liberation of HF. mt.com Fluorinated ionic liquids and polymers are also being explored as recyclable and less toxic fluorination reagents. numberanalytics.com

Catalytic Fluorination: The use of transition metal catalysts can enable the use of more abundant and less hazardous fluoride sources, such as hydrofluoric acid, under controlled conditions, thereby improving safety and reducing waste. chinesechemsoc.orgnumberanalytics.com

Electrochemical and Photochemical Fluorination: These emerging techniques use electricity or light, respectively, to drive fluorination reactions. numberanalytics.com Such methods can reduce the reliance on chemical oxidants or activators, offering a more environmentally friendly pathway for C-F bond formation. numberanalytics.comrsc.org

Mechanistic Investigations and Chemical Reactivity of 1,8 Difluorooctane

Exploration of C-F Bond Activation in 1,8-Difluorooctane

The high bond dissociation energy of the C-F bond makes its cleavage a difficult yet highly sought-after transformation in organic synthesis. sci-hub.se Research into the activation of C-F bonds in aliphatic compounds like this compound has unveiled both catalyst-free and metal-catalyzed pathways.

Catalyst-Free C-F Bond Cleavage Processes

Recent advancements have demonstrated that the C-F bond can be activated without the need for transition-metal catalysts, offering a greener and more economical approach. frontiersin.orgd-nb.info These methods often rely on the use of strong bases or specific reagents to facilitate the cleavage.

The use of strong bases, such as potassium tert-butoxide (tBuOK), has proven effective in mediating the activation of C-F bonds. researchgate.net In the context of reactions involving silyl (B83357) boronates, tBuOK is proposed to react with the silyl boronate to generate a highly nucleophilic potassium silyl anion species. researchgate.netnih.gov This silyl anion is then capable of attacking the carbon of the C-F bond, leading to its cleavage. nih.gov This process has been successfully applied in the defluorosilylation of various organic fluorides, including alkyl fluorides. nih.gov While the direct application of tBuOK alone for the cleavage of this compound is not extensively detailed, its role in generating the active nucleophile is a critical aspect of catalyst-free C-F bond activation systems. researchgate.netresearchgate.net

Silyl boronates, in combination with a strong base like tBuOK, are key reagents for the catalyst-free activation of C-F bonds. researchgate.netspringernature.com The reaction between the silyl boronate (e.g., Et3SiBpin) and tBuOK generates a silyl anion which acts as the potent nucleophile responsible for C-F bond cleavage. frontiersin.orgresearchgate.net This methodology has been successfully employed in the defluorosilylation of fluoroarenes and has been noted to proceed for alkyl fluorides as well. nih.gov The process is believed to occur via a concerted SN2 mechanism for alkyl fluorides, where the silyl anion directly displaces the fluoride (B91410) ion. nih.gov This approach is significant as it allows for the functionalization of otherwise inert C-F bonds under relatively mild, transition-metal-free conditions. nih.govspringernature.com

Activation Mediated by Strong Bases (e.g., tBuOK)

Transition-Metal-Catalyzed C-F Bond Transformations

While catalyst-free methods are gaining prominence, transition-metal catalysis remains a powerful tool for C-F bond activation. sci-hub.se Although specific studies focusing solely on transition-metal-catalyzed transformations of this compound are not extensively detailed in the provided context, the general principles are well-established. For instance, nickel catalysts have been shown to facilitate the defluorosilylation of fluoroarenes, and while a catalyst-free pathway exists, the nickel-catalyzed version often provides higher yields. frontiersin.orgnih.gov These reactions typically involve the oxidative addition of the C-F bond to a low-valent metal center. nih.gov However, for some transformations like the carbosilylation of alkenes using organic fluorides, the effect of a nickel catalyst was not found to be significant, suggesting that for certain substrates and reaction types, the catalyst-free pathway is highly competitive. researchgate.net

Reactivity in Novel Organic Reactions

The ability to selectively activate the C-F bonds in this compound opens up possibilities for its use in constructing more complex molecules through novel organic reactions.

Carbosilylation Reactions Involving this compound

A notable application of C-F bond activation in this compound is its participation in carbosilylation reactions. researchgate.net This reaction involves the addition of a silyl group and a carbon-based group across a double bond. In a remarkable example, this compound was used in a five-component carbosilylation of styrene (B11656). researchgate.netresearchgate.net This complex transformation is mediated by a silyl boronate and tBuOK, proceeding under catalyst-free conditions. researchgate.net The reaction showcases the selective activation of the C-F bonds of this compound, allowing for the incorporation of the eight-carbon chain into a new, more complex molecular structure. researchgate.netresearchgate.net

The general conditions for such a reaction involve the organic fluoride (in this case, this compound), an alkene (like styrene), a silyl boronate (e.g., Et3SiBpin), and a strong base (tBuOK) in a suitable solvent system. researchgate.net The reaction proceeds at room temperature, highlighting the mild conditions under which these C-F bond activations can occur. researchgate.net

Table 1: Components in the Five-Component Carbosilylation of Styrene

| Component | Role | Example |

|---|---|---|

| Alkyl Difluoride | Carbon source | This compound |

| Alkene | Substrate for addition | Styrene |

| Silyl Boronate | Silyl source & C-F activator precursor | Et3SiBpin |

| Strong Base | Activator for silyl boronate | tBuOK |

This innovative reaction demonstrates the synthetic utility of this compound as a building block in organic synthesis, enabled by modern methods of C-F bond activation.

Five-Component Carbosilylation of Styrene with this compound

A notable reaction involving this compound is its participation in a five-component carbosilylation of styrene. nih.gov This catalyst-free reaction demonstrates the possibility of utilizing difunctionalized fluoroalkanes in complex, multi-component condensation reactions.

The reaction involves this compound (as the dialkylating agent), styrene, and a silyl boronate, such as Et₃SiBpin, in the presence of a strong base like potassium tert-butoxide (KOtBu). nih.gov The transformation proceeds under relatively mild conditions, at room temperature, and in a mixed solvent system of cyclohexane (B81311) and tetrahydrofuran (B95107) (THF). nih.gov This five-component reaction results in the formation of a disilylated octane (B31449) derivative in a high yield of 88%. nih.gov

Table 1: Reaction Conditions for the Five-Component Carbosilylation of Styrene with this compound

| Parameter | Condition |

|---|---|

| Alkyl Fluoride | This compound (2m) |

| Alkene | Styrene (3c) |

| Silylating Agent | Et₃SiBpin |

| Base | KOtBu (4.0 equiv.) |

| Solvent | Cyclohexane/THF (8/1, v/v) |

| Temperature | Room Temperature |

| Yield of 5mc | 88% |

This data is sourced from a study on the catalyst-free carbosilylation of alkenes. nih.gov

The proposed mechanism for this transformation is believed to involve a radical pathway. researchgate.net This hypothesis is supported by experiments where the addition of a radical scavenger, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), significantly inhibited similar three-component carbosilylation reactions. researchgate.net Further evidence comes from radical clock experiments, which are consistent with the involvement of radical intermediates. researchgate.net

Other Functionalization and Coupling Reactions of this compound

Beyond the five-component carbosilylation, this compound can be selectively functionalized to produce other valuable chemical intermediates. One such transformation is the synthesis of 1-bromo-8-fluorooctane. ontosight.ai This reaction involves a nucleophilic substitution where one of the fluorine atoms is replaced by a bromine atom. The synthesis is typically achieved by reacting this compound with a brominating agent. ontosight.ai

Another example of the utility of this compound in synthesis is its use as a precursor in the preparation of ω-fluorooleic acid. chegg.com In this multi-step synthesis, 1-bromo-8-fluorooctane, derived from this compound, is reacted with sodium acetylide. chegg.com This reaction is a nucleophilic substitution where the bromide is displaced by the acetylide anion, forming a new carbon-carbon bond and extending the carbon chain. chemguide.co.ukwikipedia.org

Kinetic and Thermodynamic Studies of this compound Transformations

The reactivity of this compound is intrinsically linked to the kinetics and thermodynamics of C-F bond activation. The C-F bond is one of the strongest single covalent bonds, which accounts for the general inertness of fluoroalkanes. nih.gov

Reaction Rate Determination and Pathway Analysis

Specific reaction rates for transformations involving this compound are not widely published. However, general principles of reaction kinetics can be applied. The rate of a chemical reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. nih.gov In the case of the carbosilylation of styrene with this compound, the reaction proceeds without a transition metal catalyst, which is noteworthy given the strength of the C-F bond. nih.gov

The proposed radical pathway for this reaction suggests that the rate-determining step could be the initial C-F bond cleavage to form an alkyl radical. researchgate.net The reaction is initiated by the interaction of the silyl boronate with the strong base, generating a highly reactive silyl anion. researchgate.net This species is then proposed to activate the C-F bond. The fact that the reaction proceeds efficiently at room temperature indicates a relatively low activation energy for this pathway. nih.gov

Energy Profile Elucidation for C-F Activation

The energy profile for the activation of a C-F bond is a critical factor in determining the feasibility of a reaction. The cleavage of this bond is thermodynamically challenging due to its high bond dissociation energy. baranlab.org However, the formation of more stable bonds, such as Si-F or B-F, can provide a thermodynamic driving force for the reaction. nih.gov

Computational studies on the C-F bond activation of other fluoroalkanes have provided insights into the energy profiles of these transformations. For instance, in reactions mediated by frustrated Lewis pairs (FLPs), the C-F activation can proceed through a Lewis acid-assisted Sₙ1-type pathway. rsc.org The energy barrier for this process is overcome by the strong interaction between the Lewis acid and the fluorine atom. rsc.org

Applications of 1,8 Difluorooctane in Advanced Scientific Domains

Utilization as a Crucial Building Block in Organic Synthesis

In the realm of organic chemistry, which focuses on the synthesis of complex carbon-containing molecules, 1,8-difluorooctane is a valuable precursor. mit.edu Its structure allows for the strategic introduction of an eight-carbon segment into larger molecular frameworks.

Construction of Complex Molecular Architectures

The bifunctional nature of this compound makes it an ideal starting material for constructing intricate molecular architectures. ontosight.ai Chemists can selectively react one of the carbon-fluorine bonds, leaving the other intact for subsequent transformations. This stepwise approach enables the assembly of complex structures with precise control over their final form and function. For instance, it can be a precursor in the synthesis of 1-bromo-8-fluorooctane, a compound used in the preparation of complex organic molecules. ontosight.ai This process typically involves reacting this compound with a brominating agent. ontosight.ai

Synthesis of Functionalized Alkanes (e.g., Silylated Alkanes)

A notable application of this compound is in the synthesis of functionalized alkanes, such as silylated alkanes. These compounds, which contain a silicon atom, are important in various chemical processes. A catalyst-free carbosilylation of alkenes using silyl (B83357) boronates and organic fluorides like this compound has been developed to create functionalized silylated alkanes. researchgate.net For example, a five-component carbosilylation of styrene (B11656) has been achieved using this compound. researchgate.net This method provides a direct way to incorporate both a silyl group and a carbon-based group across a double bond, leading to the formation of structurally diverse organosilicon compounds. researchgate.net

Contributions to Materials Science Research

Materials science, an interdisciplinary field that studies the properties of matter and its applications, benefits from the integration of fluorinated compounds like this compound. uni-stuttgart.de The inclusion of fluorine can impart desirable characteristics to materials, such as chemical resistance and low surface energy. researchgate.netsciengine.com

Development of Fluorinated Polymers and Coatings

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical inertness, and low friction. researchgate.netsciengine.com this compound can serve as a monomer or a building block in the synthesis of such polymers. ontosight.ai By incorporating the difluorooctane unit into a polymer chain, scientists can modify the bulk properties of the resulting material. These fluorinated polymers find use in a variety of applications, from non-stick coatings to high-performance electrical insulation. europa.euelectrolube.com The presence of fluorine atoms along the polymer backbone can significantly enhance the material's resistance to chemical attack and improve its performance in harsh environments. researchgate.net

Significance as an Intermediate in Pharmaceutical Chemistry

In the pharmaceutical industry, the synthesis of new drugs often involves a series of chemical reactions starting from basic building blocks. alfa-industry.com These starting materials, known as intermediates, are crucial for the efficient production of the final active pharmaceutical ingredient (API). alfa-industry.com

This compound and its derivatives are valuable intermediates in medicinal chemistry and drug discovery. ontosight.aiwiley.comwiley.com The introduction of fluorine atoms into a drug molecule can significantly alter its metabolic stability, binding affinity, and other pharmacokinetic properties. Therefore, having access to fluorinated building blocks like this compound is essential for the development of new and improved pharmaceuticals. For example, its derivative, 1-bromo-8-fluorooctane, is used as an intermediate in the synthesis of drugs targeting the central nervous system. ontosight.ai

Furthermore, the radioisotope fluorine-18 (B77423) is widely used in Positron Emission Tomography (PET), a powerful medical imaging technique. rsc.orgnih.gov Fluorine-18 labeled tracers are synthesized for PET imaging, and building blocks containing fluorine are crucial for this process. rsc.org While direct use of this compound in this context is not explicitly detailed, its role as a fluorinated building block highlights the importance of such compounds in the broader field of medical diagnostics. rsc.orgnih.gov

Precursor for Active Pharmaceutical Ingredient (API) Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) is a complex, multi-step process that relies on a variety of chemical precursors. An API is the substance in a drug that is intended to produce a pharmacological effect for the diagnosis, treatment, or prevention of disease. Fluorinated organic compounds, including fluoroalkanes like this compound, represent a critical class of building blocks in the synthesis of modern pharmaceuticals, particularly in the realm of radiopharmaceuticals.

While this compound may not be a direct precursor for conventional small molecule drugs, its primary significance lies in its isotopically labeled form, specifically [¹⁸F]-1,8-difluorooctane. The fluorine-18 (¹⁸F) radioisotope is the most widely used radionuclide for Positron Emission Tomography (PET), a non-invasive clinical imaging technique used for disease diagnosis and therapeutic assessment. nih.gov The synthesis of PET tracers often involves a building block approach, where a molecule like this compound is first labeled with ¹⁸F and then used in subsequent reactions.

The development of ¹⁸F-labeled tracers is a central focus of radiopharmaceutical chemistry. demokritos.gr The process involves several key stages, from producing the reactive [¹⁸F]fluoride to the final purification of the radiolabeled compound. nih.gov Long-chain difluoroalkanes such as [¹⁸F]-1,8-difluorooctane are valuable as potential imaging agents for tracking fatty acid metabolism or for incorporation into more complex molecules targeting specific biological pathways. The general workflow for producing such a PET tracer is a highly controlled and automated process. researchgate.netnih.gov

Table 1: Generalized Workflow for [¹⁸F]-Labeled PET Tracer Synthesis

| Step | Description | Key Considerations |

| 1. [¹⁸F]Fluoride Production | The ¹⁸F isotope is typically produced in a cyclotron by bombarding [¹⁸O]H₂O with protons. | Starting radioactivity can range from 0.3 to 37 GBq. nih.gov |

| 2. [¹⁸F]Fluoride Trapping & Elution | The aqueous [¹⁸F]fluoride is passed through a strong anion-exchange (QMA) cartridge to trap the isotope. It is then released (eluted) using a base solution. | This step concentrates the radioisotope and removes the [¹⁸O]H₂O. nih.govnih.gov |

| 3. Azeotropic Drying | The eluted [¹⁸F]fluoride solution is dried to remove residual water, often with the addition of acetonitrile, to produce a reactive, anhydrous [¹⁸F]fluoride-base complex. | The reactor is typically heated, and an inert gas is supplied. Cooling is applied after the final drying step. nih.gov |

| 4. Radiosynthetic Reaction | The precursor molecule (e.g., a tosylate or mesylate derivative of octanediol for synthesizing [¹⁸F]-1,8-difluorooctane) is added to the dried [¹⁸F]fluoride, and the reaction is heated to perform the nucleophilic substitution. | Reaction conditions such as temperature, solvent, and reaction time are optimized for each specific tracer. researchgate.net |

| 5. Purification | The crude reaction mixture is purified, commonly using analytical High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE). | This step is crucial to separate the desired radiolabeled product from unreacted precursors and byproducts. researchgate.net |

| 6. Formulation & Quality Control | The purified PET tracer is formulated in a physiologically compatible solution. Quality control tests are performed to ensure radiochemical purity and molar activity. | The entire automated process for many tracers can be completed in under an hour. researchgate.net |

This table represents a generalized process and specific parameters may vary depending on the tracer being synthesized.

Impact on Medicinal Chemistry Design Strategies through Fluoroalkane Incorporation

The strategic incorporation of fluorine into potential drug candidates is a cornerstone of modern medicinal chemistry. nih.gov The unique properties of the fluorine atom—such as its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune the pharmacological profile of a molecule. nih.gov Fluoroalkanes and molecules containing difluoromethylene (–CF₂–) units, such as this compound, are instrumental in these design strategies. rsc.org

A key concept driving the use of fluoroalkanes is bioisosterism, where one atom or group of atoms in a compound is replaced by another with similar physical or chemical properties to enhance desired biological activity or reduce toxicity. researchgate.net The difluoromethylene group (–CF₂–) is frequently employed as a bioisostere for functionalities like an ether oxygen (–O–), a carbonyl group (C=O), or a sulfonyl group (–SO₂–). This substitution can significantly alter a molecule's properties in beneficial ways. For example, replacing an ether linkage, which is susceptible to metabolic cleavage, with a robust –CF₂– group can dramatically improve the metabolic stability of a drug candidate. rsc.org

The introduction of fluorine can modulate several critical properties of a potential drug, as detailed in the table below.

Table 2: Influence of Fluoroalkane Incorporation on Physicochemical and Pharmacokinetic Properties

| Property | Impact of Fluoroalkane (e.g., –CF₂–) Incorporation | Rationale / Research Finding |

| Metabolic Stability | Generally increased | The carbon-fluorine bond is very strong and less susceptible to enzymatic cleavage (e.g., by Cytochrome P450 enzymes), preventing metabolic breakdown at that position. rsc.org |

| Lipophilicity (LogP) | Increased | Fluorine is highly lipophilic. Incorporating fluoroalkane segments can enhance a molecule's ability to pass through lipid cell membranes. rsc.org |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, thereby improving binding affinity. rsc.org |

| Acidity/Basicity (pKa) | Can be altered | The strong electron-withdrawing inductive effect of fluorine atoms can significantly lower the pKa of nearby acidic or basic functional groups. researchgate.net |

| Conformation | Can be influenced | The presence of fluorine can alter the preferred conformation of a molecule, which may lead to a better fit with its biological target. |

This strategic incorporation allows chemists to optimize lead compounds during the drug discovery process. unina.it By systematically replacing hydrogen atoms or functional groups with fluorine or fluoroalkyl groups, researchers can generate novel molecules with improved efficacy, better pharmacokinetic profiles, and reduced side effects, ultimately leading to the development of superior therapeutic agents. researchgate.net

Advanced Characterization and Computational Studies of 1,8 Difluorooctane

Spectroscopic Techniques for Structural Elucidation and Purity Analysis

Spectroscopic methods are indispensable for confirming the identity and assessing the purity of 1,8-difluorooctane. Each technique offers unique insights into the molecule's architecture.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups within a molecule by measuring its absorption of infrared radiation. escholarship.orglibretexts.orgarxiv.orglibretexts.org For this compound (C8H16F2), the FTIR spectrum is characterized by the vibrations of its constituent bonds. The most prominent bands are associated with the C-H and C-F bonds.

The C-H stretching vibrations of the methylene (B1212753) (-CH2-) groups in the octane (B31449) backbone are expected to appear in the region of 2850-2960 cm⁻¹. libretexts.orgvscht.cz Additionally, C-H bending vibrations are typically observed at lower wavenumbers, around 1465 cm⁻¹. The key feature for identifying this compound is the C-F stretching vibration. For monofluorinated alkanes, this strong absorption band typically occurs in the range of 1000-1100 cm⁻¹. A patent for the synthesis of this compound confirms its identification through infrared analysis, though the specific spectrum was not provided. google.com

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850-2960 | Medium to Strong |

| C-H (alkane) | Bending | ~1465 | Medium |

| C-F (fluoroalkane) | Stretching | 1000-1100 | Strong |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. libretexts.organton-paar.com A key principle of Raman spectroscopy is that molecular vibrations that result in a change in polarizability are Raman active. libretexts.org For this compound, the symmetric vibrations of the carbon-carbon backbone would be particularly active in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules.

¹H NMR: In the proton NMR spectrum of this compound, the hydrogen atoms on the carbon adjacent to the fluorine (F-CH2-) would appear as a triplet of triplets due to coupling with the fluorine atom and the adjacent methylene group. This signal would be shifted downfield (higher ppm) due to the electronegativity of the fluorine atom, likely in the range of 4.4-4.6 ppm. The protons of the other methylene groups along the chain would appear as multiplets in the typical alkane region of 1.3-1.8 ppm. msu.educhemistrysteps.com

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's symmetry, four unique signals are expected. The carbon directly bonded to fluorine (C1/C8) would be significantly shifted downfield and would appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. Its chemical shift is expected in the range of 80-85 ppm. The other carbons (C2/C7, C3/C6, C4/C5) would appear further upfield, in the typical aliphatic region of 20-35 ppm, with smaller C-F coupling constants. docbrown.infolibretexts.org

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. wikipedia.org For this compound, a single signal is expected due to the chemical equivalence of the two fluorine atoms. This signal would appear as a triplet due to coupling with the two protons on the adjacent carbon. The chemical shift for a fluorine atom in a primary fluoroalkane (R-CH₂F) is typically in the range of -200 to -220 ppm relative to CFCl₃. wikipedia.orglcms.czalfa-chemistry.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | CH ₂-F (H1/H8) | ~4.4 - 4.6 | Triplet of Triplets |

| ¹H | CH ₂ (H2-H7) | ~1.3 - 1.8 | Multiplet |

| ¹³C | C H₂-F (C1/C8) | ~80 - 85 | Doublet |

| ¹³C | C H₂ (C2-C7) | ~20 - 35 | Singlet/Multiplet |

| ¹⁹F | F -CH₂ | ~-200 to -220 | Triplet |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and aspects of its structure. libretexts.org For this compound (molecular weight: 150.21 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 150. nih.gov

Common fragmentation patterns for alkyl halides include the loss of the halogen atom or a hydrohalic acid. researchgate.net Therefore, significant fragments in the mass spectrum of this compound might include:

[M-HF]⁺ at m/z = 130

[M-F]⁺ at m/z = 131

Fragmentation of the alkyl chain, leading to a series of peaks separated by 14 mass units (-CH₂-).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Computational Chemistry and Theoretical Modeling

Computational chemistry offers a theoretical lens to investigate the properties of molecules like this compound, complementing experimental data.

Quantum chemical calculations are used to predict molecular structures, energies, and other properties.

B3LYP: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid density functional theory (DFT) method that provides a good balance between accuracy and computational cost for many organic molecules. uni-muenchen.descielo.br It can be used to optimize the geometry of this compound, predict its vibrational frequencies (to compare with FTIR and Raman data), and calculate its electronic energy. A study performing B3LYP quantum chemical calculations confirmed that 1,1-difluorooctane is a more stable species than this compound, indicating the energetic favorability of having both fluorine atoms on the same carbon. mdpi.com This type of calculation can provide insights into the relative stabilities of isomers.

G3 (Gaussian-3) Theory: G3 theory is a high-accuracy composite quantum chemical method used to calculate thermochemical data, such as enthalpies of formation, with high precision. researchgate.net It involves a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a highly accurate energy. researchgate.net While computationally more demanding than DFT methods like B3LYP, G3 theory can yield reliable thermochemical values that are close to experimental results. mdpi.com Although specific G3 calculations for this compound are not published, this method would be suitable for determining its standard enthalpy of formation with high confidence.

Quantum Chemical (QC) Calculations (e.g., B3LYP, G3 methods)

Analysis of Electronic Structure and Bonding in this compound

The electronic structure of a molecule, which describes the arrangement and energy of its electrons, is a primary determinant of its chemical properties and reactivity. numberanalytics.com In this compound, the electronic environment is characterized by a combination of nonpolar and polar covalent bonds. The molecule consists of an eight-carbon chain backbone with fluorine atoms attached to the terminal carbons.

The bonding within the molecule can be understood through several key aspects:

C-C and C-H Bonds: The bonds forming the octane backbone (C-C) and the bonds between carbon and hydrogen (C-H) are typical single covalent bonds (sigma bonds), characterized by the sharing of electrons between the respective atoms. These are largely nonpolar due to the similar electronegativity of carbon and hydrogen.

C-F Bonds: The carbon-fluorine bond is a strong polar covalent bond. Fluorine is the most electronegative element, causing it to draw electron density away from the carbon atom to which it is attached. physicsandmathstutor.com This creates a significant partial negative charge (δ-) on the fluorine atom and a partial positive charge (δ+) on the C1 and C8 carbon atoms. This polarity is a defining feature of the molecule's electronic structure.

Molecular Orbitals: The arrangement of electrons in the orbitals of an atom is known as its electron configuration. tru.ca Covalent bonds are formed through the overlap of atomic orbitals to create molecular orbitals. libretexts.org In this compound, all bonds are sigma (σ) bonds, resulting from the direct overlap of atomic orbitals, which allows for free rotation around the C-C bonds. scribd.com

Table 1: Bond Characteristics in this compound

| Bond Type | Description | Key Electronic Feature |

|---|---|---|

| C-C | Single Covalent (Sigma) | Nonpolar; forms the molecular backbone |

| C-H | Single Covalent (Sigma) | Essentially nonpolar |

| C-F | Single Covalent (Sigma) | Highly polar; significant dipole moment |

Conformational Analysis and Energetics

Conformational analysis is the study of the different three-dimensional arrangements of a molecule, known as conformations or conformers, that arise from rotation around single bonds. scribd.comlibretexts.org The flexible eight-carbon chain of this compound allows it to adopt a vast number of conformations. The relative stability of these conformers is determined by their potential energy, with lower energy conformations being more stable. libretexts.org

Several factors contribute to the energy of a given conformer:

Torsional Strain: This arises from the repulsion between electron clouds in adjacent bonds. libretexts.org In this compound, the staggered conformations, where the substituents on adjacent carbon atoms are maximally separated, are energetically favored over eclipsed conformations. organicchemistrytutor.com

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. libretexts.org In the long octane chain, conformations that bring different parts of the chain close together (e.g., gauche interactions) are less stable than fully extended (anti) conformations.

Angle Strain: This type of strain is significant primarily in cyclic molecules and is not a major factor for an open-chain molecule like this compound, as the sp3 hybridized carbon atoms can readily adopt bond angles close to the ideal 109.5°. scribd.com

Computational methods are used to perform conformational searches and energy calculations to identify the most stable, low-energy conformers. upenn.edunih.gov For this compound, the lowest energy conformation would be an extended chain where the carbon backbone adopts an anti-periplanar arrangement to minimize both torsional and steric strain. The terminal fluorine atoms are positioned at the maximum possible distance from each other in this arrangement.

Table 2: Factors Influencing Conformational Stability

| Type of Strain | Description | Relevance to this compound |

|---|---|---|

| Torsional Strain | Repulsion between electrons in adjacent C-C bonds. libretexts.org | Favors staggered over eclipsed conformations along the C-C backbone. |

| Steric Strain | Repulsive forces between non-bonded atoms in close proximity. libretexts.org | Favors extended (anti) chain conformations over folded (gauche) conformations. |

| Dipole-Dipole Interactions | Interactions between the polar C-F bonds. | Can influence the preferred orientation of the chain ends, though typically a minor factor compared to steric hindrance in long chains. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. uniroma1.it It provides a powerful lens for examining intermolecular interactions in condensed phases (liquids and solids). uniroma1.itdovepress.com For this compound, MD simulations can elucidate how individual molecules interact with each other, governing the bulk properties of the substance.

The primary intermolecular forces at play between this compound molecules are:

Van der Waals Forces (London Dispersion Forces): These are temporary attractive forces resulting from fleeting fluctuations in electron distribution. They are present in all molecules and increase with the size of the molecule. The long octane chain of this compound ensures that these are significant contributors to intermolecular attraction.

Dipole-Dipole Interactions: Due to the highly polar C-F bonds at each end of the molecule, this compound possesses permanent dipoles. The positive end of one molecule's dipole will attract the negative end of another's, leading to these attractive forces.

MD simulations model these interactions using a force field, which is a set of parameters that define the potential energy of the system. nih.gov By simulating a system of many this compound molecules, researchers can analyze properties like the radial distribution function to understand the local ordering of molecules, and calculate bulk properties like density and viscosity. Analysis of the simulation trajectories can reveal preferred orientations and the extent of molecular aggregation. researchgate.net

Table 3: Intermolecular Interactions in this compound

| Interaction Type | Origin | Significance |

|---|---|---|

| Van der Waals Forces | Temporary fluctuations in electron clouds. | Major attractive force due to the long C8 alkyl chain. |

| Dipole-Dipole Interactions | Permanent dipoles from the polar C-F bonds. | Contributes to the overall intermolecular attraction and influences molecular alignment. |

Predictive Modeling of Energetic Stability of Difluorooctane Isomers

Computational quantum chemistry allows for the predictive modeling of molecular properties, including the energetic stability of different isomers. scirp.org Isomers are molecules that have the same molecular formula but different arrangements of atoms. By calculating the heat of formation (ΔHf°) for various difluorooctane isomers, their relative thermodynamic stabilities can be compared.

A key comparison is between this compound and its isomer, 1,1-difluorooctane. Computational studies have shown that placing two fluorine atoms on the same carbon atom (a geminal dihalide) results in a more stable molecule than separating them at opposite ends of a carbon chain. researchgate.netmdpi.com

Quantum chemical calculations using Density Functional Theory (specifically, the B3LYP functional) have confirmed that 1,1-difluorooctane is energetically more stable than this compound. mdpi.com This increased stability in the 1,1-isomer is a known effect for geminal fluorides and is attributed to factors like electrostatic stabilization. mdpi.com The value of the correction accounting for the stabilizing 1,1-interaction has been established as -17.5 kJ/mol. mdpi.com This indicates that the 1,1-isomer is lower in energy by this amount compared to what would be predicted by a simple additive model that ignores this interaction.

Table 4: Calculated Relative Stability of Difluorooctane Isomers

| Isomer | Description | Relative Stability | Stabilization Energy (kJ/mol) |

|---|---|---|---|

| 1,1-Difluorooctane | Geminal difluoride | More Stable researchgate.netmdpi.com | -17.5 (for the 1,1-interaction) mdpi.com |

| This compound | Terminal vicinal difluoride | Less Stable researchgate.netmdpi.com | N/A |

Group Contribution Methods for Thermochemical Property Estimation

Group contribution (or group additivity) methods are widely used techniques for estimating the thermochemical properties of molecules, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp). taylorandfrancis.comresearchgate.net These methods are particularly valuable when experimental data is unavailable. mdpi.com The core principle is that a molecular property can be calculated by summing the contributions of its individual functional groups. researchgate.netacs.org

The groups for this compound would be:

Two primary fluoroalkane groups: C-(C)(H)2(F) or simply [CH2F]

Six secondary alkane groups: C-(C)2(H)2 or [CH2]

The estimated property is the sum of the values for these groups. More advanced group contribution methods also include corrections for non-nearest-neighbor interactions, such as gauche or 1,5-interactions, to improve accuracy. northwestern.edu The development of these methods relies on fitting group values to a large dataset of reliable experimental or high-level computational data. nsf.gov The goal of modern methods is to achieve "chemical accuracy," which is typically defined as within 1 kcal/mol (or about 4.2 kJ/mol) of the experimental value. mdpi.com

Table 5: Group Contribution Breakdown for this compound

| Group | Benson Notation | Count in this compound | Description |

|---|---|---|---|

| F-CH2-(C) | C-(F)(C)(H)2 | 2 | A carbon bonded to a fluorine, a carbon, and two hydrogens. |

| (C)-CH2-(C) | C-(C)2(H)2 | 6 | A carbon bonded to two other carbons and two hydrogens. |

Environmental Considerations and Safety Protocols in 1,8 Difluorooctane Research

Academic Research on Environmental Fate and Transport of Fluorinated Organic Compounds

While specific research on the environmental fate of 1,8-difluorooctane is limited, the broader body of academic work on fluorinated organic compounds provides critical insights into its likely behavior in the environment. The strong carbon-fluorine bond, a defining characteristic of these compounds, significantly influences their persistence, transport, and potential for biodegradation. oc-praktikum.de

Biodegradation and Persistence:

Organofluorine compounds are known for their resistance to degradation due to the strength of the carbon-fluorine bond. oc-praktikum.de However, microorganisms have demonstrated the ability to biodegrade some of these compounds. numberanalytics.com This can occur through two primary mechanisms: specific enzymatic hydrolysis of the C-F bond or transformation by catabolic enzymes with broad substrate specificities. oc-praktikum.de For instance, the enzyme fluoroacetate (B1212596) dehalogenase is known to cleave the carbon-fluorine bond in fluoroacetate. temple.edu Research has also shown that some bacteria can produce and degrade organofluorine compounds like fluoroacetate. temple.edu The biodegradation of fluorinated compounds can be limited by the toxicity of the fluoride (B91410) anion produced during defluorination. scribd.com

Long-chain perfluorocarboxylic acids (PFCAs), which share some structural similarities with fluorinated alkanes, are noted for their persistence in the environment. chemicalbook.com They are found globally in various environmental compartments, including water, soil, and biota. chemicalbook.comacs.org This persistence is a key factor in their potential for long-range environmental transport. acs.org Given the stability of the C-F bond, it is plausible that this compound exhibits a degree of persistence in the environment, though likely less than its perfluorinated counterparts.

Environmental Transport:

The transport of fluorinated organic compounds in the environment can occur through multiple pathways. Volatile compounds can undergo long-range atmospheric transport. chemicalbook.comcolumbia.edu For less volatile compounds, transport can occur via oceanic currents or by sorption to particulate matter in the air and water. chemicalbook.com

The atmospheric fate of fluorinated compounds is often determined by their reaction with hydroxyl (OH) radicals. unsw.edu.aubu.edu The degradation of some fluorinated gases in the atmosphere can lead to the formation of persistent substances like trifluoroacetic acid (TFA), which can enter the water cycle through precipitation. guidechem.com While this compound is a liquid at standard conditions, its volatility will influence its potential for atmospheric transport and subsequent degradation.

Studies on semifluorinated n-alkanes (SFAs), which are structurally analogous to this compound, have been conducted in the context of their use in ski waxes. fgcu.edu These studies suggest that SFAs tend to sorb to snow and soil particles. fgcu.edu Shorter-chain SFAs may volatilize during snowmelt. fgcu.edu This suggests that this compound, upon release into the environment, would likely associate with soil and sediment, with some potential for volatilization and atmospheric transport.

Research Findings on Fluorinated Compound Fate:

| Compound Class | Key Research Findings | Potential Relevance to this compound |

| Organofluorine Compounds (General) | Can be biodegraded by microorganisms, though the C-F bond is highly stable. oc-praktikum.denumberanalytics.com Fluoride ion toxicity can limit biodegradation. scribd.com | This compound may be subject to slow biodegradation. |

| Long-chain Perfluorocarboxylic Acids (PFCAs) | Persistent, bioaccumulative, and capable of long-range environmental transport. chemicalbook.comacs.orgnumberanalytics.com | Highlights the potential for persistence and transport of fluorinated long-chain alkanes. |

| Volatile Fluorinated Compounds | Subject to atmospheric transport and degradation by OH radicals, potentially forming persistent byproducts. columbia.eduunsw.edu.auguidechem.com | The volatility of this compound will determine its atmospheric fate. |

| Semifluorinated n-Alkanes (SFAs) | Tend to sorb to soil and sediment; shorter chains may volatilize. fgcu.edu | Suggests a likely environmental distribution pattern for this compound. |

Research on Safe Laboratory Handling and Storage of Fluorinated Alkyl Halides

The safe handling and storage of fluorinated alkyl halides like this compound are paramount in a laboratory setting to protect researchers and prevent accidental environmental release. General safety protocols for handling chemical reagents, along with specific considerations for halogenated compounds, provide a framework for safe laboratory practices.

Personal Protective Equipment (PPE) and Engineering Controls:

When working with fluorinated alkyl halides, the use of appropriate personal protective equipment is essential. This includes:

Eye Protection: Chemical safety goggles or a face shield to protect against splashes. fishersci.com

Gloves: Chemically resistant gloves to prevent skin contact. fishersci.com The specific glove material should be chosen based on its resistance to the specific compound being handled.

Lab Coat: A lab coat, preferably flame-resistant, to protect clothing and skin. scribd.comfgcu.edu

Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors. scribd.compurdue.edu If there is a risk of exceeding exposure limits, appropriate respiratory protection should be used. oppictures.com

Handling and Storage:

Fluorinated alkyl halides should be handled with care to avoid contact and inhalation. scribd.com They should be stored in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area. scribd.comoppictures.comuwaterloo.ca It is crucial to store them away from incompatible materials, such as strong oxidizing agents and bases, to prevent hazardous reactions. fishersci.com

For pyrophoric and water-reactive alkyl halides, more stringent handling procedures are required, such as working under an inert atmosphere in a glove box or using a closed system within a fume hood. scribd.comfgcu.edu While this compound is not pyrophoric, these procedures highlight the importance of understanding the reactivity of the specific alkyl halide being used.

Emergency Procedures:

In the event of a spill, the area should be evacuated, and the spill should be contained and cleaned up using appropriate absorbent materials by trained personnel. temple.edu For skin or eye contact, the affected area should be flushed with copious amounts of water, and immediate medical attention should be sought. scribd.com

Safe Handling and Storage Practices for Fluorinated Alkyl Halides:

| Practice | Description | Reference |

| Engineering Controls | Use in a well-ventilated area, preferably a chemical fume hood. | scribd.compurdue.edu |

| Personal Protective Equipment | Wear chemical safety goggles, resistant gloves, and a lab coat. | fishersci.com |

| Storage | Store in a cool, dry, well-ventilated area in tightly closed containers. | scribd.comoppictures.comuwaterloo.ca |

| Segregation | Store away from incompatible materials like strong oxidizing agents and bases. | fishersci.com |

| Emergency Preparedness | Have spill kits and first aid supplies readily available. Know emergency procedures. | temple.eduscribd.com |

Best Practices for Waste Management and Disposal in Academic Chemical Research

Proper management and disposal of chemical waste are critical for environmental protection and regulatory compliance. For fluorinated compounds like this compound, specific procedures for halogenated waste must be followed.

Waste Segregation:

A fundamental principle of chemical waste management is the segregation of waste streams. nih.gov Halogenated organic waste, such as that containing this compound, must be collected separately from non-halogenated waste. oc-praktikum.deuct.ac.za This is because the disposal methods, such as incineration, differ for these two types of waste. uct.ac.za It is also important to avoid mixing incompatible wastes to prevent dangerous reactions. nih.gov Aqueous waste should be collected separately from organic solvent waste. nih.gov

Container Management and Labeling:

Waste should be collected in containers that are chemically compatible with the contents and are in good condition. columbia.edunih.gov Containers must be kept tightly closed except when adding waste. columbia.edu All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical names and approximate concentrations of the contents. columbia.edustanford.edu

Disposal Procedures:

The disposal of chemical waste from academic research laboratories is regulated and typically handled through the institution's environmental health and safety office. columbia.edu Laboratories must follow established procedures for requesting waste pickup. temple.edu Empty containers that held hazardous chemicals may also need to be treated as hazardous waste, depending on the regulations. nih.gov It is prohibited to dispose of hazardous chemicals, including fluorinated organic compounds, down the sink or in the regular trash. stanford.edu

Waste Minimization:

In addition to proper disposal, best practices include waste minimization. bu.edu This can be achieved by purchasing only the amount of chemical needed, using smaller-scale experimental techniques, and avoiding the unnecessary mixing of different chemical streams. bu.eduenva.com

Best Practices for Halogenated Waste Disposal:

| Practice | Description | Reference |

| Segregation | Collect halogenated waste separately from non-halogenated and other waste streams. | oc-praktikum.deuct.ac.za |

| Labeling | Clearly label containers as "Hazardous Waste" with all chemical constituents listed. | columbia.edustanford.edu |

| Container | Use compatible, sealed containers for waste collection. | columbia.edunih.gov |

| Disposal Route | Follow institutional procedures for hazardous waste pickup and disposal. | columbia.edu |

| Minimization | Implement practices to reduce the volume of waste generated. | bu.eduenva.com |

Emerging Research Directions and Future Outlook for 1,8 Difluorooctane

Development of Novel and Highly Efficient Synthetic Routes

The practical utility of 1,8-difluorooctane is intrinsically linked to the efficiency and scalability of its synthesis. Historically, the preparation of such compounds often relied on multi-step processes or reactions with significant drawbacks. nih.govacs.org One documented approach involves the halodecarboxylation of the corresponding dicarboxylic acid. nih.govacs.org However, this method has been shown to produce this compound contaminated with significant amounts of randomly fluorinated octanes, complicating purification and reducing yield. nih.govacs.org

Modern synthetic chemistry is moving towards more precise and efficient methods. The development of novel synthetic routes is a primary focus, aiming to improve yield, reduce the number of reaction steps, and utilize milder, more selective reagents. le.ac.ukresearchgate.net Theoretical calculations and in silico screening are becoming instrumental in this process, allowing researchers to evaluate the viability of potential synthetic pathways before undertaking experimental work. semanticscholar.org This computational pre-screening can save significant time and resources by identifying promising reactions, such as the Michael reaction, which was successfully predicted and then confirmed experimentally for the synthesis of other complex molecules. semanticscholar.org

Future research will likely focus on leveraging advances in catalysis and reaction engineering to overcome existing synthetic hurdles. The goal is to develop robust, high-yield syntheses that make this compound a more accessible and cost-effective building block for broader applications.

Table 1: Comparison of Synthetic Approaches for Fluorinated Alkanes

| Method | Description | Advantages | Disadvantages & Research Directions |

| Halodecarboxylation | Conversion of a carboxylic acid to an organic halide through cleavage of a C-C bond and release of CO2. nih.govacs.org | Utilizes relatively available carboxylic acid precursors. acs.org | Can produce byproducts (e.g., randomly fluorinated octanes), leading to low yields and difficult purification. nih.govacs.org |

| Nucleophilic Fluorination | Displacement of a leaving group (e.g., tosylate, bromide) with a fluoride (B91410) source (e.g., KF, CsF). | A common and well-established method for introducing fluorine. | Can require harsh conditions; efficiency depends on the substrate and leaving group. |

| In Silico Designed Routes | Using computational programs to predict and design potential synthetic routes before lab experiments. semanticscholar.org | Reduces experimental workload; can uncover non-obvious, efficient pathways. semanticscholar.org | Requires accurate computational models; predictions must be validated experimentally. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. urv.catuva.nl | Enhanced safety, control, and efficiency; suitable for hazardous reagents. urv.catuva.nl | Requires specialized equipment; optimization of flow parameters is necessary. |

Expanding the Scope of Chemical Transformations and Derivatization

Beyond its synthesis, the true potential of this compound lies in its utility as a bifunctional building block. The two terminal C-F bonds can be selectively activated to participate in a variety of chemical transformations, allowing for the construction of more complex molecules.

A significant recent development is the use of this compound in a catalyst-free, five-component carbosilylation of styrene (B11656). researchgate.net In this reaction, this compound serves as a difunctional electrophile, reacting at both ends to create a more complex, silylated product. researchgate.net This demonstrates a powerful method for C-F bond activation and highlights the potential for creating diverse molecular architectures from a simple precursor.

The ability to functionalize both ends of the octane (B31449) chain opens up possibilities for creating telechelic polymers, cross-linking agents, and long-chain molecules with tailored properties for materials science and medicinal chemistry. Future research is expected to explore a wider range of reactions, including:

Nucleophilic Substitution Reactions: Where the fluorine atoms are displaced by various nucleophiles to introduce new functional groups.

Cross-Coupling Reactions: Leveraging modern catalytic systems to form new carbon-carbon or carbon-heteroatom bonds.

Polymerization Monomers: Using this compound as a monomer to synthesize fluorinated polyesters or polyethers with unique thermal and chemical properties.

Table 2: Example of this compound Derivatization

| Reaction Type | Reagents | Product Description | Significance |

| Five-Component Carbosilylation researchgate.net | Styrene, Silyl (B83357) Boronate, Potassium tert-butoxide, This compound | A complex molecule where both ends of the octane chain have been functionalized via C-F bond activation and addition across a styrene double bond. | Demonstrates catalyst-free activation of inert C-F bonds and the use of this compound as a bifunctional linker to build complex structures. researchgate.net |

Exploration of Undiscovered Applications in Catalysis and Chemical Engineering

The unique physical and chemical properties of fluorinated compounds make them attractive for applications in catalysis and chemical engineering, often as specialized solvents or phase-transfer catalysts. ijcea.orgcognitionconferences.com A German patent discloses the use of this compound as a reaction medium for the preparation of salicylic (B10762653) acid derivatives. google.com Its utility in this context stems from its high thermal stability and inertness, which are advantageous in certain reaction conditions. google.com

The future exploration in this area could involve:

Advanced Reaction Media: Investigating this compound as a component in biphasic or fluorous-phase catalysis, which can simplify catalyst recovery and product purification.

Process Intensification: Utilizing its properties in continuous flow reactors, where stable and non-corrosive media are highly desirable. frontiersin.org

Catalyst Design: Incorporating the 1,8-difluorooctyl moiety into catalyst ligands to tune solubility and electronic properties.

The development of new catalytic processes and chemical engineering solutions often requires materials that can perform under demanding conditions. sciforum.net The stability of the C-F bond suggests that this compound and its derivatives could find a niche in specialized industrial applications where traditional hydrocarbon-based compounds fail.

Integration of Advanced Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Optimization

The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how chemical research is conducted. youtube.com For fluorinated compounds, AI and machine learning (ML) are being deployed to accelerate discovery and optimization. researchgate.netoaepublish.com While specific AI studies on this compound are not yet prevalent, the established methodologies are directly applicable.

Key areas where AI/ML will impact research on this compound include:

Reaction Prediction: ML models can be trained on vast reaction databases to predict the outcomes of unknown reactions, suggesting optimal conditions for the synthesis and derivatization of this compound. youtube.com

Retrosynthesis: AI tools can propose complete synthetic pathways for complex molecules derived from this compound, breaking them down into simpler, purchasable starting materials. youtube.com

Property Prediction: Algorithms can accurately predict the physicochemical properties (e.g., solubility, stability, reactivity) of novel this compound derivatives, guiding experimental efforts toward candidates with the most promising characteristics. researchgate.net

Autonomous Synthesis: Robotic platforms, like 'RoboChem', use AI to autonomously optimize reaction conditions around the clock, dramatically speeding up the development of efficient chemical processes. analytica-world.com This technology could be used to rapidly find the best conditions for synthesizing or functionalizing this compound. analytica-world.com

Table 3: Applications of AI/ML in Fluorinated Compound Research

| AI/ML Application | Description | Potential Impact on this compound Research |

| Synthesis Planning | AI algorithms suggest multi-step reaction pathways to a target molecule. youtube.com | Accelerates the design of efficient syntheses for novel this compound derivatives. |

| Reaction Optimization | ML models analyze experimental data to predict optimal reaction conditions (temperature, solvent, catalyst). analytica-world.com | Reduces the time and materials needed to maximize the yield of reactions involving this compound. |

| Property Prediction | Models are trained to predict physical and chemical properties from molecular structure alone. researchgate.net | Enables rapid screening of virtual libraries of this compound derivatives to identify candidates for specific applications. |

| Continuous Flow Chemistry | ML models assess whether a reaction would benefit from being run in a continuous flow system. frontiersin.org | Guides the transition of this compound synthesis from batch to more efficient and safer continuous processes. |

Sustainable and Eco-Friendly Methodologies for Fluorinated Compound Research

There is a global push to make chemical manufacturing more sustainable, and organofluorine chemistry is no exception. numberanalytics.comnumberanalytics.com Research is intensely focused on reducing the environmental footprint of fluorination processes by minimizing hazardous waste, lowering energy consumption, and using safer reagents. numberanalytics.comagchemigroup.eu

Future work on this compound will be heavily influenced by these green chemistry principles:

Safer Fluorine Sources: A major breakthrough is the development of processes that avoid highly toxic and corrosive reagents like anhydrous hydrogen fluoride. agchemigroup.eu One such method uses oxalic acid and fluorspar to generate fluorochemicals under mild conditions. agchemigroup.eu Another approach for introducing trifluoromethyl groups uses caesium fluoride, a safer mineral salt, avoiding environmentally persistent PFAS reagents. urv.catuva.nl

Greener Synthesis Methods: The adoption of techniques like flow chemistry, electrochemical synthesis, and photocatalysis offers more eco-friendly alternatives to traditional methods. numberanalytics.comnumberanalytics.com These processes often lead to higher efficiency, less waste, and improved safety. numberanalytics.com

Catalytic Approaches: The use of catalysts can significantly reduce the amount of fluorinating agent required, minimizing waste and environmental impact. numberanalytics.com

Recycling and Reuse: Developing technologies for recycling and reusing fluorinated compounds is a critical aspect of creating a circular economy for fluorine chemistry. numberanalytics.com